molecular formula C12H10O4 B1664999 Acifran CAS No. 72420-38-3

Acifran

Cat. No.: B1664999
CAS No.: 72420-38-3
M. Wt: 218.20 g/mol
InChI Key: DFDGRKNOFOJBAJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acifran is a well-known agonist of G-protein-coupled receptor proteins, specifically GPR109A (HM74A) and GPR109B (HM74) . These receptors are high and low affinity niacin receptors, respectively . They are primarily expressed in adipocytes and immune cells, which mediate anti-lipolysis effects by coupling with the Gαi family of G proteins .

Mode of Action

This compound interacts with its targets, GPR109A and GPR109B, in a distinct manner. It binds to both receptors but with lower affinity to GPR109B . The binding of this compound to GPR109B is weak mainly due to the presence of residues S91 and N94 in ECL1 and I178 amino acid in ECL2 region of GPR109B . On the other hand, R111 and R251 residues in TMH3 and TMH6 are crucial for the stability of the GPR109A-Acifran complex .

Biochemical Pathways

The Hydroxycarboxylic acid receptor (HCA) family, which includes GPR109A and GPR109B, signals through the inhibitory Gi/o family of G proteins . Downstream signaling is diverse and tissue-dependent . For example, an FDA-approved formulation of niacin, Niaspan, stimulates a broad and complex protective response mediated by microglia, leading to a lower plaque burden, reduced neuronal loss, and improvements in working memory deficits .

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. It is known that this compound exerts lipid-lowering activity in vivo . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its lipid-lowering activity and its role in treating dyslipidemia, myocardial infractions, and atherosclerosis in humans due to its lower vascular and metabolic side effects . It also has potential beneficial effects on multiple neurological diseases .

Action Environment

These processes can be influenced by various environmental factors, suggesting that the action, efficacy, and stability of this compound could also be influenced by the environment .

Preparation Methods

Chemical Reactions Analysis

Acifran undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Properties

IUPAC Name

5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDGRKNOFOJBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045685
Record name Acifran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72420-38-3, 77103-91-4, 77103-92-5
Record name Acifran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72420-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acifran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072420383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifran, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifran, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIFRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1X701S0MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACIFRAN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61IZ92GN57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACIFRAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP3LLW01BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 6-methyl-6-phenyltetrahydropyran-2,3,5-trione (2.18 g, described in Example 7) in aqueous sodium hydroxide (15 ml) at pH 11 is stirred for 24 hr and washed with diethyl ether. Hydrochloric acid (6N) is added until the solution becomes acidic at pH 1 to 4. The precipitate is collected and crystallized from diethyl ether to obtain the title compound (2.0 g), mp 174°-176° C.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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